4-Vinylcyclohexene

概述

描述

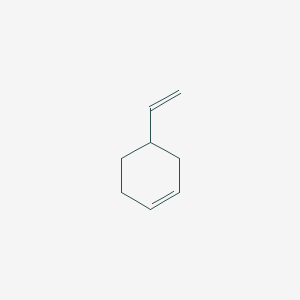

4-Vinylcyclohexene is an organic compound consisting of a vinyl group attached to the 4-position of the cyclohexene ring. It is a colorless liquid and is used mainly as the racemate. This compound is a precursor to vinylcyclohexene dioxide . It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer, indicating it is possibly carcinogenic to humans .

准备方法

4-Vinylcyclohexene is primarily produced by the dimerization of buta-1,3-diene in a Diels-Alder reaction. This reaction is conducted at temperatures ranging from 110 to 425 degrees Celsius and pressures of 1.3 to 100 megapascals in the presence of a catalyst. A mixture of silicon carbide and salts of copper or chromium is used as the catalyst . Another method involves the cyclo-dimerization of butadiene in the presence of nitrosyl iron catalysts .

化学反应分析

Epoxidation Reactions

One of the primary reactions involving 4-vinylcyclohexene is its epoxidation, which leads to the formation of two significant metabolites:

-

This compound 1,2-Monoepoxide (VCM) : This compound is formed when this compound undergoes metabolic transformation in the liver through the action of cytochrome P450 isoform 2A. VCM is recognized for its role in various toxicological effects and serves as a precursor for further reactions.

-

This compound Diepoxide (VCD) : Following the formation of VCM, further metabolism by cytochrome P450 isoform 2B results in the production of VCD. This compound has been implicated in ovarian toxicity and has been studied extensively for its effects on reproductive health, particularly in rodent models .

Toxicological Implications

The metabolites of this compound have significant biological implications:

-

Toxicity Mechanisms : Research indicates that VCD induces atretic degeneration of ovarian follicles through various signaling pathways, including the B-cell lymphoma 2 (Bcl-2) pro-apoptotic pathway and oxidative stress response pathways mediated by nuclear factor erythroid 2-related factor 2 .

-

Environmental and Occupational Exposure : The production processes involving this compound can lead to occupational exposure risks for workers in industries such as plastics and rubber manufacturing. The European Chemicals Agency has highlighted these concerns due to the potential for VCD to cause early ovarian failure in exposed individuals .

Reaction Conditions and Products

The following table summarizes key reactions involving this compound along with their conditions and products:

| Reaction Type | Conditions | Products |

|---|---|---|

| Diels-Alder Reaction | 110 - 425 °C, Pressure: 1.3 - 100 MPa | This compound |

| Epoxidation | Enzyme-mediated (Cytochrome P450) | VCM (this compound Monoepoxide), VCD (Diepoxide) |

| Polymerization | Catalyst-dependent | Various polymeric materials |

科学研究应用

Chemical Synthesis

Intermediate in Chemical Production

4-Vinylcyclohexene is primarily utilized as an intermediate in the synthesis of various chemicals. It is involved in the production of flame retardants, flavors, fragrances, and polyolefins. The compound's reactivity allows it to participate in several polymerization reactions, making it valuable in creating diverse materials .

Polymerization Reactions

The compound can undergo polymerization to produce polymers with specific properties. For instance, it can react with other monomers to form copolymers that exhibit enhanced thermal stability and mechanical strength. This property is particularly useful in the production of advanced materials for automotive and aerospace applications .

Biological Research

Toxicological Studies

this compound has been extensively studied for its toxicological effects. Research indicates that its diepoxide form (this compound diepoxide) has been linked to carcinogenic effects in animal models. In studies involving skin application in mice and rats, a significant increase in the incidence of skin tumors was observed, highlighting its potential as a carcinogen .

Impact on Ovarian Function

In reproductive toxicology, this compound has been shown to affect ovarian function. Studies demonstrate that exposure can lead to a reduction in the number of oocytes and induce granulosa cell tumors in female mice. This has implications for understanding the compound's effects on female reproductive health and potential links to premature ovarian insufficiency .

Case Study 1: Carcinogenic Potential

A study conducted on Fischer 344 rats demonstrated that skin applications of this compound diepoxide led to a significant increase in squamous-cell carcinoma incidence. Over a period of 105 weeks, high-dose groups exhibited reduced survival rates and increased tumor formation compared to control groups .

Case Study 2: Reproductive Toxicity

Research involving B6C3F1 mice revealed that administration of this compound resulted in a marked decrease in ovarian follicles. The study highlighted the compound's role as a reproductive toxicant, suggesting that exposure could lead to long-term fertility issues .

Data Tables

作用机制

4-Vinylcyclohexene is metabolized in the liver by microsomal mono-oxygenases, primarily in the ring but also to a lesser extent in the side group. The reactive metabolites are detoxified by conjugation with glutathione or hydrolysis of the epoxide group by epoxide hydrolases . The compound exhibits moderate acute toxicity and can cause central nervous disturbances, increased liver and kidney weights, and atrophy of the ovaries in high concentrations .

相似化合物的比较

4-Vinylcyclohexene can be compared with other cyclic olefins such as:

Cyclohexene: Unlike this compound, cyclohexene does not have a vinyl group attached to the ring.

1,5-Cyclooctadiene: This compound is another product of butadiene dimerization but has a different ring structure.

Vinylcyclohexane: This compound has a similar structure but lacks the double bond in the ring.

This compound is unique due to its vinyl group attached to the cyclohexene ring, which imparts distinct chemical reactivity and applications .

生物活性

4-Vinylcyclohexene (VCH) is an industrial chemical primarily used as an intermediate in the production of various polymers and flame retardants. Its biological activity, particularly its effects on reproductive health and mutagenicity, has garnered significant attention in toxicological studies. This article explores the biological effects of VCH, focusing on its mechanisms of action, toxicity, and implications for human health.

This compound is a cyclic alkene with a vinyl group that can undergo metabolic transformations in biological systems. Upon administration, VCH is metabolized primarily to 4-vinyl-1,2-epoxycyclohexane, which is a reactive epoxide. Studies have shown that after oral administration in rodents, VCH exhibits peak blood levels within 1-2 hours, with significant excretion via urine and expired air . The compound accumulates in adipose tissue, indicating potential long-term exposure risks .

Reproductive Toxicity

One of the most concerning aspects of VCH is its impact on reproductive health. Research indicates that exposure to this compound diepoxide (VCD), a metabolite of VCH, leads to ovarian toxicity. In studies involving Sprague-Dawley rats, VCD caused selective destruction of primordial follicles, mimicking the menopausal transition in women. This effect was dose-dependent, with higher doses resulting in more significant follicle depletion .

Table 1: Effects of VCD on Ovarian Follicles

| Dose (mg/kg) | Follicle Type Affected | Observed Effects |

|---|---|---|

| 40 | Primordial | Moderate depletion |

| 80 | Primordial & Primary | Severe depletion |

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has classified VCH as a suspected human carcinogen. Long-term studies have demonstrated that skin application of VCD leads to an increased incidence of ovarian tumors in female mice. Specifically, granulosa-cell tumors were significantly more prevalent in treated groups compared to controls .

Table 2: Tumor Incidence in Mice Following VCD Treatment

| Treatment Group | Granulosa-Cell Tumors (n/N) | Mixed Tumors (n/N) |

|---|---|---|

| Control (0 mg) | 1/49 | 0/49 |

| Low Dose (2.5 mg) | 0/49 | 0/49 |

| Mid Dose (5 mg) | 7/49 | 11/49 |

| High Dose (10 mg) | 12/50 | 6/50 |

Mutagenicity Studies

VCH and its diepoxide form have been shown to exhibit mutagenic properties. In vitro studies indicated that VCD induced mutations in Salmonella typhimurium and Saccharomyces cerevisiae, as well as chromosomal aberrations in mammalian cell lines . Notably, micronucleus formation was observed in plant cells exposed to the compound, further underscoring its potential genotoxicity.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of VCH:

- Ovarian Toxicity Model : A study demonstrated that daily intraperitoneal injections of VCD resulted in significant ovarian damage in both adult and peripubertal rats. The research highlighted the compound's ability to induce gradual ovarian failure .

- Skin Tumor Induction : Long-term dermal exposure studies revealed a correlation between VCD application and the development of skin tumors in mice. The incidence rates were statistically significant compared to control groups .

- In Vitro Mutagenesis : Experimental assays confirmed that VCH induces genetic mutations at specific loci in cultured mammalian cells, indicating its potential as a mutagenic agent .

属性

IUPAC Name |

4-ethenylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-2-8-6-4-3-5-7-8/h2-4,8H,1,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDKZWKEPDTENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC=CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27053-88-9 | |

| Record name | Cyclohexene, 4-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27053-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021437 | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gas or Vapor; Liquid, Colorless to slightly yellow liquid with a sweet aromatic odor at 0.5 ppm; [AIHA], COLOURLESS LIQUID., Colorless liquid. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

128 °C @ 760 mm Hg, 128 °C, 259-261 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

61 °F (Closed cup), 16 °C, 16 °C c.c., 60 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Miscible with methanol, Soluble in ether, benzene, petroleum ether., In water, 50 mg/l @ 25 °C, Solubility in water, mg/l at 25 °C: 50 (practically insoluble) | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8299 @ 20 °C, 0.83 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.09, 0.83 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.76 (Air= 1), Relative vapor density (air = 1): 3.7, 3.76 | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

15.7 [mmHg], 15.7 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 2.1, 15 mmHg at 77 °F | |

| Record name | 4-Vinyl cyclohexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

VINYLALICYCLIC OLEFINS DESTROYED HEPATIC CYTOCHROME P450 FROM PHENOBARBITAL-PRETREATED MALE MICE, IN PRESENCE OF NADPH; THE LOSS OF THE ENZYME WAS ALWAYS ACCOMPANIED BY A QUANTITATIVELY CORRELATED LOSS OF MICROSOMAL HEME. THE COMPOUNDS (INCL 4-VINYL-1-CYCLOHEXENE) CAUSED MUCH SMALLER LOSSES OF CYTOCHROME P450 & HEME IN 3-METHYLCHOLANTHRENE-MICROSOMES THAN WITH PHENOBARBITAL ONES. THE EFFECT HAS BEEN SHOWN TO BE SPECIFIC FOR CYTOCHROME P450, IT IS NOT STIMULATED BY NADH, IT IS INHIBITED BY CARBON MONOXIDE, METYRAPONE, & IT SHOWS PSEUDO FIRST-ORDER KINETICS. THE EPOXIDES OF THE PARENT ACTIVE OLEFINS DID NOT INTERVENE IN THE DESTRUCTION OF THE ENZYME. THE INABILITY OF THE EPOXIDES RELATED TO THESE OLEFINS TO DESTROY CYTOCHROME P450 & THEIR STABILITY STRENGTHENS THE HYPOTHESIS THAT AN INTERMEDIATE ZWITTERION SPECIES IS RESPONSABLE FOR THE DESTRUCTIVE PROCESS BEFORE THE OXIRANE RING FORMATION. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

100-40-3 | |

| Record name | Vinylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinyl-1-cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Vinylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexene, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylcyclohexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/212JQJ15PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-108.9 °C, -109 °C, -150 °F | |

| Record name | 4-VINYL-1-CYCLOHEXENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2872 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-VINYLCYCLOHEXENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1177 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-VINYL CYCLOHEXENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/12 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 4-vinylcyclohexene (VCH) considered an ovarian toxicant?

A1: VCH is metabolized in the liver to its diepoxide metabolite, this compound diepoxide (VCD), which has been identified as the primary ovotoxic agent. [, , ] VCD specifically targets small pre-antral follicles (primordial and primary), leading to their destruction through accelerated atresia (apoptosis). [, ] This destruction of primordial follicles raises concerns about premature ovarian failure (early menopause) in women exposed to VCH. []

Q2: What is the mechanism behind VCD-induced ovotoxicity?

A2: Research suggests that VCD directly targets the oocyte-expressed tyrosine kinase receptor, KIT, which is critical for primordial and primary follicle survival. [, ] By inhibiting KIT autophosphorylation, VCD disrupts the KIT/KITL signaling pathway, ultimately leading to oocyte death and follicle loss. []

Q3: Does a single dose of VCD cause the same ovarian damage as repeated exposure?

A3: Interestingly, a single dose of VCD appears to have a protective effect on primary follicles in rats, slowing down the natural rate of atresia. [] This effect is in stark contrast to repeated VCD dosing, which accelerates atresia and causes significant follicle depletion. []

Q4: Are there species differences in susceptibility to VCH-induced ovarian toxicity?

A4: Yes, mice are more susceptible to VCH-induced ovarian toxicity and carcinogenicity than rats. [] This difference is partly attributed to a 4–6 fold higher rate of VCH bioactivation to VCH-1,2-epoxide in mouse liver microsomes compared to rats. [] This difference in metabolism highlights the importance of species-specific considerations in toxicological studies.

Q5: Is there a link between the chemical reactivity of VCH metabolites and their ovotoxicity?

A5: Studies have shown a correlation between the chemical reactivity of VCH metabolites and their ovotoxicity. [] VCH diepoxide exhibits higher chemical reactivity compared to its monoepoxide precursor, suggesting that the formation of diepoxide metabolites may be linked to the ovarian toxicity of VCH and related olefins. []

Q6: What are the long-term effects of VCH exposure?

A6: While a single dose of VCD might not be detrimental, repeated exposure to VCH can lead to long-term reproductive issues, especially in females. The destruction of primordial follicles can contribute to premature ovarian failure, potentially leading to infertility and early menopause. [, ]

Q7: What is being done to mitigate the risks associated with VCH exposure?

A7: Research is ongoing to understand the mechanisms of VCD-induced ovotoxicity and identify potential therapeutic interventions. Studies are also being conducted to develop sensitive biomarkers for early detection of ovarian damage caused by VCD. [, ] Furthermore, exploring safer alternatives and substitutes for VCH in industrial processes is crucial to minimize human and environmental exposure. [, ]

Q8: How is VCH metabolized in the body?

A8: VCH is primarily metabolized in the liver by cytochrome P450 enzymes (CYPs). [, ] The biotransformation process involves two sequential epoxidation steps: first, VCH is converted to its monoepoxide forms (1,2- and 7,8-VCH monoepoxide), and then further oxidized to the ultimately ovotoxic VCD. [, ]

Q9: Which CYP enzymes are primarily involved in VCH metabolism?

A9: Research suggests that CYP2E1 plays a crucial role in the ovarian metabolism of VCM to VCD. [] Additionally, CYP forms IIA and IIB are involved in the hepatic microsomal epoxidation of VCH, particularly in mice, contributing to their susceptibility to VCH-induced ovarian toxicity. []

Q10: Can VCD be detoxified in the body?

A10: Yes, microsomal epoxide hydrolase (mEH) can detoxify VCD by converting it to an inactive tetrol (4-(1,2-dihydroxy)ethyl-1,2-dihydroxycyclohexane). [] Interestingly, there may be a link between CYP2E1 and mEH gene expression in the ovary, suggesting a potential interplay between bioactivation and detoxification pathways. []

Q11: What is the molecular formula and weight of VCH?

A11: The molecular formula of VCH is C8H12, and its molecular weight is 108.18 g/mol.

Q12: What spectroscopic data are available for VCH?

A12: Studies have employed various spectroscopic techniques to analyze VCH and its derivatives. Infrared (IR) spectroscopy has been used to study the thermal decomposition of VCH and its reaction products. [] Nuclear magnetic resonance (NMR) spectroscopy has been valuable for structural characterization of VCH copolymers and studying its isomerization. [, ] Mass spectrometry techniques, including tandem mass spectrometry (MS/MS), have provided insights into the isomerization pathways of the VCH radical cation. []

Q13: Can VCH be used in polymerization reactions?

A13: Yes, VCH can be polymerized using catalysts like triethylaluminum-titanium tetrachloride. [] It can also undergo copolymerization with monomers such as p-chlorostyrene [] and ethylene. [] The regioselectivity of these reactions can be influenced by the choice of catalyst and reaction conditions. []

Q14: Can VCH be used in the synthesis of other cyclic compounds?

A15: Yes, the Diels-Alder reaction of VCH with cyclopentadiene produces a minor adduct, 4-vinyltricyclo[6,2,1,0]undec-9-ene. [] This reaction highlights the reactivity of the endocyclic double bond in VCH, demonstrating its potential as a building block in organic synthesis. []

Q15: Have computational methods been applied to study VCH and its derivatives?

A16: Yes, Density Functional Theory (DFT) calculations have been used to investigate the potential energy surfaces of divinyltetramethylene diradical intermediates, which are relevant to the reactivity and isomerization pathways of VCH. [] These calculations provide valuable insights into the reaction mechanisms and product distributions observed experimentally.

Q16: How does the structure of VCH relate to its activity and toxicity?

A17: Structure-activity relationship (SAR) studies have shown that the presence of the diepoxide moiety in VCD is crucial for its ovotoxicity. [] Structural analogues of VCH with only one unsaturated site do not exhibit ovotoxicity, suggesting that the formation of a diepoxide metabolite is essential for the observed ovarian toxicity. []

Q17: Does VCH pose any environmental risks?

A18: VCH is a volatile organic compound released during tire curing and the production of various materials. [, ] Its presence in the environment raises concerns about potential ecotoxicological effects, including water and soil contamination. [] Therefore, understanding the environmental fate, degradation pathways, and potential risks associated with VCH is crucial.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。